molecular formula C10H11BrO3 B2801590 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one CAS No. 861086-27-3

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one

Cat. No. B2801590
CAS RN: 861086-27-3
M. Wt: 259.099
InChI Key: MLWMXAPTHOLHOE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is a chemical compound with the CAS Number: 861086-27-3 . It has a molecular weight of 259.1 and its IUPAC name is 1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-one . It is stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde . The steps include a Grignard reaction using methylmagnesium bromide, oxidation (e.g., using pyridinium chlorochromate (PCC)), α-bromination, reaction with hexamethylenetetramine, and acid hydrolysis .


Molecular Structure Analysis

The InChI code for 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is 1S/C10H11BrO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is a liquid at room temperature . It has a molecular weight of 259.1 .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-bromo-4,6-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWMXAPTHOLHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one

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